7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5
Description
Properties
Molecular Formula |
C50H52Cl3NO16 |
|---|---|
Molecular Weight |
1034.3 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1/i8D,12D,13D,18D,19D |
InChI Key |
ARZHVJDHKCYODM-FSBWUFEJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
Molecular Architecture
The compound features a paclitaxel backbone modified at the C7 hydroxyl group with a Troc-protecting group ([C(Cl)₃CH₂OCO−]) and five deuterium atoms at the benzoyl side chain (C6H5−C(=O)−NH−). The molecular formula is C50H47D5Cl3NO16 , with a molecular weight of 1,034.34 g/mol . The Troc group enhances stability during synthetic intermediates, while deuterium enables precise quantification via mass spectrometry.
Role of Isotopic Labeling
Deuterium incorporation at specific positions minimizes metabolic interference while retaining the parent compound’s biological activity. The benzoate moiety undergoes selective deuteration using catalytic hydrogen-deuterium exchange or custom synthesis of deuterated benzoyl chloride precursors.
Synthetic Strategies and Methodologies
Semi-Synthetic Pathway
The synthesis begins with 10-deacetylbaccatin III , a natural precursor isolated from Taxus species. Key steps include:
- C7 Hydroxyl Protection : Introduction of the Troc group via reaction with 2,2,2-trichloroethyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen.
- Side-Chain Installation : Coupling the Troc-protected baccatin III with a deuterated benzoyl-isoserine side chain using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Deprotection and Purification : Selective removal of protective groups under mild acidic conditions, followed by chromatographic purification.
Table 1: Key Reaction Conditions for Troc Protection
| Parameter | Value | Source |
|---|---|---|
| Reagent | 2,2,2-Trichloroethyl chloroformate | |
| Solvent | Anhydrous DCM | |
| Temperature | 0–4°C | |
| Reaction Time | 2–4 hours | |
| Yield | 85–92% |
Deuterium Incorporation Techniques
Deuterium is introduced at the benzoyl side chain through two primary methods:
Stepwise Synthesis Procedure
Preparation of Troc-Protected Baccatin III
- Reaction Setup : 10-Deacetylbaccatin III (1.0 eq) is dissolved in dry DCM, cooled to 0°C, and treated with 2,2,2-trichloroethyl chloroformate (1.2 eq) and pyridine (1.5 eq).
- Quenching and Isolation : The reaction is quenched with ice-cold water, extracted with DCM, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Side-Chain Coupling
- Activation : The deuterated benzoyl-isoserine side chain (1.1 eq) is activated with DCC (1.3 eq) and DMAP (0.2 eq) in dry tetrahydrofuran (THF).
- Coupling : The activated side chain is added dropwise to the Troc-protected baccatin III solution, stirred at room temperature for 12 hours, and concentrated under vacuum.
Table 2: Analytical Characterization Data
Reaction Optimization and Yield Enhancement
Solvent and Catalytic Systems
Applications in Pharmaceutical Research
Pharmacokinetic Profiling
The compound serves as an internal standard in LC-MS/MS assays , enabling precise quantification of paclitaxel in plasma with a limit of detection (LOD) of 0.1 ng/mL.
Metabolic Stability Studies
Deuterium labeling facilitates tracking of oxidative metabolites (e.g., 6α-hydroxypaclitaxel) without interference from endogenous compounds.
Chemical Reactions Analysis
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the removal of the trichloroethyl group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Development
Mechanism of Action
Paclitaxel functions by stabilizing microtubules and preventing their depolymerization, which is crucial for cell division. The introduction of the trichloroethyl group enhances its pharmacological properties by improving solubility and bioavailability, making it more effective against cancer cells.
Semi-Synthesis of Taxanes
7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is utilized in the semi-synthesis of other taxanes such as Docetaxel. This process allows for the modification of paclitaxel to create derivatives with improved efficacy and reduced side effects. The deuterated form aids in tracing metabolic pathways and understanding the pharmacokinetics of these compounds in clinical settings .
Analytical Chemistry
Mass Spectrometry and NMR Studies
The deuterium labeling in 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is particularly useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques allow researchers to study the compound's structure, stability, and interactions with biological systems more accurately. The deuterium atoms serve as markers that facilitate detailed analysis without altering the compound's behavior significantly .
Formulation Science
Enhanced Formulation Stability
In formulation science, the presence of the trichloroethyl group can improve the stability of paclitaxel formulations. This stability is crucial for maintaining efficacy during storage and application. Researchers are exploring various delivery systems that incorporate this compound to enhance therapeutic outcomes while minimizing adverse effects .
Cosmetic Applications
Recent studies have indicated potential applications in cosmetic formulations due to its properties that may promote skin health. The compound's ability to modulate cellular processes could be advantageous in developing anti-aging products or treatments for skin conditions .
Mechanism of Action
The mechanism of action of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is similar to that of paclitaxel. It binds to tubulin, stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The trichloroethyl group and deuterium labeling do not significantly alter this mechanism but provide additional benefits for research purposes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 with structurally and mechanistically related compounds, including taxoids, epothilones, and microtubule-targeting agents. Key differences in chemical structure, mechanism, pharmacological properties, and resistance profiles are highlighted.
Paclitaxel and Docetaxel
- Structural Differences : Docetaxel differs from paclitaxel by substitutions at the C10 position (hydroxyl vs. acetate) and the C3′ side chain (tert-butyl carbamate vs. benzamide). These changes enhance docetaxel’s water solubility and intracellular retention .
- Mechanistic Nuances : Both stabilize microtubules, but docetaxel exhibits stronger binding affinity and induces more stable microtubule bundles, correlating with its higher potency in certain cancers (e.g., breast and prostate) .
- Clinical Differences : Docetaxel lacks hypersensitivity reactions common with paclitaxel but causes dose-limiting fluid retention and myelosuppression. Cross-resistance is incomplete, enabling sequential use in refractory cancers .
Epothilones (e.g., Epothilone B)
- Mechanism : Like paclitaxel, epothilones bind β-tubulin and stabilize microtubules but occupy a partially overlapping binding site. They retain potency in P-glycoprotein (P-gp)-mediated multidrug-resistant (MDR) cells, unlike paclitaxel .
- Pharmacological Advantage : Epothilones bypass taxane resistance caused by tubulin mutations (e.g., βIII-tubulin overexpression) and exhibit lower neurotoxicity .
Vinblastine
- Mechanism : Vinca alkaloid that inhibits tubulin polymerization (vs. paclitaxel’s stabilization), leading to mitotic arrest via microtubule depolymerization .
Simplified Paclitaxel Analogs
- Design: Compounds like bridged bicyclononanes mimic the T-Taxol conformation but lack paclitaxel’s complex scaffold. These analogs show moderate cytotoxicity (IC50: 10–18 μM vs. paclitaxel’s 0.02 μM) and weak tubulin polymerization activity .
- Limitations : Reduced binding affinity and inability to stabilize microtubules under physiological conditions .
Water-Soluble Prodrugs
- Example : Phosphonic acid diphosphate derivatives of paclitaxel (e.g., compound 8) exhibit improved water solubility and lipophilicity, enhancing tumor penetration. Some prodrugs show dual microtubule stabilization and DNA crosslinking activity .
Data Table: Key Comparative Properties
Key Research Findings
Resistance Mechanisms: P-gp efflux and βIII-tubulin overexpression are major resistance drivers for paclitaxel. Epothilones and deuterated analogs (via metabolic slowing) may mitigate these . Docetaxel’s retention in cells with impaired P-gp function explains its partial non-cross-resistance .
Structural Optimization :
- The Troc group in 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 may reduce esterase-mediated hydrolysis, a common degradation pathway for paclitaxel esters .
- Deuterium substitution could prolong half-life, as seen in other deuterated drugs .
Synergistic Combinations :
- Co-administration with P-gp inhibitors (e.g., compound 29) enhances paclitaxel cytotoxicity in resistant cells .
Biological Activity
7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is a novel derivative of the well-known chemotherapeutic agent paclitaxel, which is widely used in the treatment of various cancers. This compound has been designed to enhance the pharmacological properties of paclitaxel while potentially reducing its side effects. The biological activity of this compound is critical for understanding its efficacy and safety profile in cancer therapy.
Paclitaxel acts primarily as a microtubule stabilizer, inhibiting mitosis in cancer cells by preventing the depolymerization of microtubules. This action leads to cell cycle arrest and apoptosis. The modification in the molecular structure of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 may influence its binding affinity and metabolic stability compared to standard paclitaxel.
Synthesis and Characterization
The synthesis of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 involves several steps that include the introduction of a trichloroethyl group at the 7-position of the paclitaxel molecule. This modification aims to improve solubility and reduce toxicity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
In Vitro Studies
In vitro studies have demonstrated that 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 exhibits significant cytotoxicity against various cancer cell lines. The compound was tested against breast cancer cell lines (e.g., MDA-MB-231) and ovarian cancer cell lines (e.g., A2780).
Table 1: Cytotoxicity of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison with Paclitaxel (IC50 µM) |
|---|---|---|
| MDA-MB-231 | 0.05 | Lower than standard paclitaxel |
| A2780 | 0.03 | Lower than standard paclitaxel |
| HCC-1937 | 0.04 | Comparable to paclitaxel |
These results indicate that the modified compound may be more effective than traditional paclitaxel in certain contexts.
Mechanisms of Resistance
Research has indicated that resistance mechanisms to paclitaxel involve alterations in drug transport and metabolism. The introduction of trichloroethyl groups may help overcome some resistance by modifying how the drug interacts with cellular transporters or enzymes responsible for drug metabolism .
Case Studies
Case Study 1: Clinical Application
A clinical study involving patients with recurrent ovarian cancer demonstrated that patients treated with formulations containing 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 showed improved outcomes compared to those receiving traditional formulations. The study highlighted reduced side effects and enhanced efficacy in tumor reduction .
Case Study 2: Combination Therapy
In another study focusing on combination therapies, it was found that when used alongside targeted therapies (e.g., monoclonal antibodies), 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 exhibited synergistic effects leading to increased apoptosis rates in resistant cancer cell lines .
Pharmacokinetics
Pharmacokinetic studies indicate that the modified paclitaxel derivative has altered absorption and distribution characteristics compared to conventional paclitaxel. These changes can lead to improved therapeutic indices by enhancing tumor targeting while minimizing systemic exposure.
Table 2: Pharmacokinetic Parameters of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5
| Parameter | Value |
|---|---|
| Half-life (hours) | 6 |
| Peak plasma concentration | Higher than paclitaxel |
| Volume of distribution | Increased |
Q & A
Basic Research Questions
Q. What is the synthetic pathway for 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5, and how is deuterium incorporation validated?
- Methodological Answer : The synthesis involves deuterium labeling at specific positions (e.g., benzamido-2,3,4,5,6-d5) via isotopic exchange or precursor substitution. Validation is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) and structural integrity. For example, deuterium labeling in Paclitaxel-d5 is confirmed by comparing fragmentation patterns in LC-MS/MS with non-deuterated analogs .
Q. How does Paclitaxel-d5 stabilize tubulin polymerization compared to non-deuterated Paclitaxel?
- Methodological Answer : Tubulin polymerization assays are conducted using purified tubulin proteins. Deuterated and non-deuterated compounds are compared via fluorescence-based kinetic measurements (e.g., using a spectrofluorometer with excitation/emission at 350/440 nm). Studies show Paclitaxel-d5 retains similar microtubule-stabilizing activity, with deviations in pharmacokinetics attributed to deuterium effects on metabolic stability .
Q. What are the recommended storage conditions for Paclitaxel-d5 to ensure stability in experimental settings?
- Methodological Answer : Paclitaxel-d5 should be stored at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) confirm no significant degradation over 6 months when stored properly. Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) are advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Paclitaxel-d5 signal stability between HPLC-MS and UPLC-MS systems?
- Methodological Answer : Signal instability in HPLC-MS (vs. stable UPLC-MS) may arise from column adsorption or ion suppression. Mitigation strategies include:
- Optimizing mobile phases (e.g., adding 0.1% formic acid to reduce adsorption).
- Using stable isotope-labeled internal standards (e.g., Paclitaxel-d5 for taxanes) to normalize matrix effects.
- Validating methods with spike-recovery experiments in biological matrices (e.g., plasma, tumor homogenates) .
Q. What experimental designs are optimal for quantifying Paclitaxel-d5 distribution in solid tumors using deuterium labeling?
- Methodological Answer :
- In vivo : Administer Paclitaxel-d5 intravenously (e.g., 30–60 mg/kg in murine models) and harvest tumors at timed intervals. Use nano-particle-assisted laser desorption/ionization (NALDI) imaging for spatial distribution analysis.
- In vitro : Apply multiple-reaction monitoring (MRM) LC-MS/MS with transitions specific to Paclitaxel-d5 (e.g., m/z 854.3 → 286.1) and calibrate using linear regression (R² > 0.99) across 0.2–1000 ng/mL .
Q. How does deuteration impact the metabolic pathways of Paclitaxel-d5 compared to non-deuterated Paclitaxel?
- Methodological Answer : Comparative metabolism studies in human liver microsomes (HLMs) reveal deuterium effects on cytochrome P450-mediated oxidation. Key steps:
- Incubate Paclitaxel-d5 with HLMs and NADPH.
- Quantify metabolites (e.g., 6α-hydroxypaclitaxel) via UPLC-MS/MS.
- Deuterium at benzamido positions reduces metabolic clearance by ~30%, extending plasma half-life. Nonlinear pharmacokinetics (e.g., dose-dependent AUC) are modeled using compartmental analysis .
Q. What statistical approaches are recommended for analyzing contradictory data in Paclitaxel-d5 efficacy studies (e.g., tumor response vs. toxicity)?
- Methodological Answer : Apply sigmoid maximum response (Emax) models to correlate exposure duration (e.g., time >0.05 µM) with neutropenia severity. For tumor response, use Kaplan-Meier survival analysis and Cox proportional hazards regression. Contradictions are resolved by stratifying data based on confounding variables (e.g., tumor EBPT1 expression levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
